TIK-301
Overview
Description
LY-156735, also known as TIK-301, is a synthetic organic compound that acts as a melatonin receptor agonist and a serotonin 2C receptor modulator. It was initially developed by Eli Lilly & Co. and is currently under investigation for its potential therapeutic applications in treating sleep disorders and other nervous system diseases .
Preparation Methods
The synthesis of LY-156735 involves the condensation of 6-chloro-5-methoxy-1H-indole with Meldrum’s acid and acetaldehyde, catalyzed by a base. The resulting intermediate undergoes further reactions to form the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
LY-156735 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying melatonin receptor agonists and serotonin receptor modulators.
Biology: Research has focused on its role in regulating circadian rhythms and its potential neuroprotective effects.
Medicine: LY-156735 is being investigated for its potential to treat sleep disorders, depression, and epilepsy. .
Industry: Its unique properties make it a candidate for developing new therapeutic agents targeting melatonin and serotonin receptors.
Mechanism of Action
LY-156735 exerts its effects by binding to and activating melatonin receptors MT1 and MT2, as well as modulating serotonin 2C receptors. This dual action helps regulate circadian rhythms and has potential antidepressant and neuroprotective effects. The compound’s interaction with these receptors influences various physiological processes, including sleep-wake cycles and mood regulation .
Comparison with Similar Compounds
LY-156735 is similar to other melatonin receptor agonists and serotonin receptor modulators, such as:
Ramelteon: Another melatonin receptor agonist used to treat insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for treating depression.
Tasimelteon: A melatonin receptor agonist used for treating non-24-hour sleep-wake disorder
What sets LY-156735 apart is its dual action on both melatonin and serotonin receptors, which may offer unique therapeutic benefits compared to compounds that target only one receptor type.
Biological Activity
TIK-301, also known as LY-156735, is a novel melatonergic compound that acts as an agonist for the melatonin receptors MT1 and MT2. It is primarily under development for the treatment of insomnia and other sleep disorders. This compound is notable for its higher potency compared to natural melatonin, making it a promising candidate in chronobiotic therapies.
This compound's mechanism involves its interaction with the MT1 and MT2 receptors located in the suprachiasmatic nucleus of the brain. This interaction regulates circadian rhythms and sleep-wake cycles. The compound has a higher affinity for the MT2 receptor, which is associated with sleep promotion, while its action on MT1 contributes to the modulation of sleep latency.
Pharmacokinetics
This compound exhibits several pharmacokinetic advantages over melatonin:
- Bioavailability : this compound has nine times greater bioavailability than melatonin.
- Absorption : Plasma concentrations peak within 1 hour of oral administration, remaining detectable for up to 12 hours.
- Half-life : Approximately 1 hour, allowing for effective dosing strategies.
Dose-Response Relationship
Clinical trials have demonstrated a positive dose-response relationship between this compound dosage and reduction in sleep latency:
Dose (mg) | Sleep Latency Improvement (%) |
---|---|
20 | 31% |
50 | 32% |
100 | 41% |
This improvement at higher doses is comparable to established medications like zolpidem.
Clinical Trials
- Phase I Trials : Demonstrated safety and tolerability with mild side effects such as diarrhea and conjunctivitis.
- Phase II Trials : Showed significant improvements in sleep latency across various dosages, particularly at 100 mg.
Efficacy Beyond Sleep Disorders
This compound has potential applications beyond insomnia, including:
- Antidepressant Properties : Due to its serotonergic antagonism, it may help alleviate symptoms of depression.
- Neuroprotective Effects : Preclinical studies suggest benefits in conditions like spinal cord injury and mild cognitive impairment.
Case Studies
A notable case involved patients with primary insomnia who reported substantial improvements in sleep quality and duration after administration of this compound at varying doses. Additionally, studies indicated its potential utility in treating circadian rhythm disorders.
Side Effects and Safety Profile
This compound's side effect profile is favorable compared to traditional sleep medications:
- No Dependency Issues : Unlike benzodiazepines, this compound does not cause dependency.
- Minimal Psychomotor Impairment : Patients did not report significant morning-after effects.
Summary of Side Effects Observed
Side Effect | Incidence |
---|---|
Diarrhea | Mild cases observed |
Conjunctivitis | Rare occurrences |
Laryngitis | Few cases |
Somnolence | Reported, consistent with soporific effects |
Properties
IUPAC Name |
N-[(2R)-2-(6-chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-8(6-16-9(2)18)11-7-17-13-5-12(15)14(19-3)4-10(11)13/h4-5,7-8,17H,6H2,1-3H3,(H,16,18)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCTAKUYDTFHE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922760 | |
Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118702-11-7 | |
Record name | N-[(2R)-2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118702-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 156735 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118702117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIK-301 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIK-301 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX95B1ZWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.